molecular formula C17H22O6 B1259007 Eremofortin C CAS No. 62375-74-0

Eremofortin C

Cat. No. B1259007
CAS RN: 62375-74-0
M. Wt: 322.4 g/mol
InChI Key: AVFUXCSVVLQAGL-VIEAGMIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eremofortin C is a natural product found in Penicillium roqueforti with data available.

Scientific Research Applications

Anticancer Properties

Eremofortin C, isolated from the Antarctic deep-sea derived fungus Penicillium sp. PR19N-1, has demonstrated moderate cytotoxic activity against HL-60 and A549 cancer cell lines. This suggests its potential as a candidate for anticancer drug development (Wu et al., 2013).

Biochemical Research

In biochemical studies, this compound has been used as a reference compound to understand the metabolic pathways and molecular structures in various organisms. For example, studies involving the extraction and analysis of compounds from endophytic fungi often include this compound as a reference for structural elucidation (Jia, 2015).

Study of Secondary Metabolites

This compound is also valuable in the study of secondary metabolites in fungi. Research in this area focuses on understanding the production and role of such compounds in fungal biology and ecology. This compound serves as a key molecule in such studies to understand the diversity and functionality of fungal metabolites (Mandavid et al., 2015).

properties

CAS RN

62375-74-0

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

[(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1

InChI Key

AVFUXCSVVLQAGL-VIEAGMIOSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)CO)OC(=O)C

SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C

Canonical SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C

synonyms

eremofortin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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